

5-Bromo-N-methylnicotinamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-N-methylnicotinamide**

Cat. No.: **B121647**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. Its structure, featuring a bromine atom on the pyridine ring, makes it a valuable building block in medicinal chemistry and a subject of interest for its potential biological activities. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological roles of **5-Bromo-N-methylnicotinamide**, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical properties of **5-Bromo-N-methylnicotinamide** are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of its biological activity.

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrN ₂ O	[1] [2]
Molecular Weight	215.05 g/mol	[1] [2]
Appearance	White to off-white solid	N/A
Melting Point	63-65 °C	N/A
Boiling Point	334.5 ± 27.0 °C at 760 mmHg	[1]
Density	1.5 ± 0.1 g/cm ³	[1]
pKa (Predicted)	14.07 ± 0.46	N/A
Solubility	Soluble in polar solvents such as water and methanol.	N/A
Storage	Store at -20°C	[2]

Experimental Protocols

General Synthesis of 5-Bromo-N-methylNicotinamide

The synthesis of **5-Bromo-N-methylNicotinamide** is typically achieved through a two-step process involving the bromination of a nicotinamide precursor followed by N-methylation.[\[1\]](#)

Step 1: Bromination of Nicotinamide

A common method for the selective bromination of the pyridine ring at the 5-position involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine. The reaction is typically carried out in a suitable solvent like dichloromethane or acetonitrile under controlled temperature conditions (e.g., 0-25 °C) to ensure regioselectivity.[\[1\]](#)

Step 2: N-methylation of 5-Bromonicotinamide

The resulting 5-bromonicotinamide is then subjected to N-methylation. This can be accomplished using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction mixture is often heated to drive the reaction to completion.[\[1\]](#)

Purification:

The final product, **5-Bromo-N-methylNicotinamide**, is typically purified using standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography to yield a high-purity compound.[1]

Determination of Physicochemical Properties: A General Approach for Amides

The following outlines a general experimental approach for the characterization of the physicochemical properties of an amide like **5-Bromo-N-methylNicotinamide**.

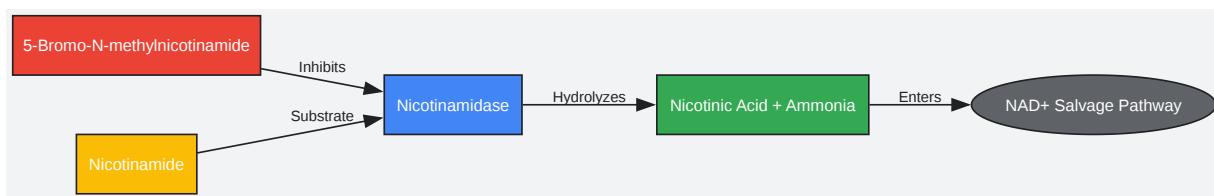
- Melting Point: Determined using a calibrated melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
- Boiling Point: For solids with high boiling points, vacuum distillation is often employed to prevent decomposition. The boiling point is recorded at a specific pressure and can be extrapolated to atmospheric pressure.
- Solubility: Qualitative solubility is determined by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing for dissolution. Quantitative solubility can be determined by preparing a saturated solution, followed by analysis of the concentration using techniques like UV-Vis spectroscopy or HPLC.
- pKa: The acid dissociation constant can be determined potentiometrically by titrating a solution of the compound with a standard acid or base and monitoring the pH. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used to measure changes in the compound's properties as a function of pH.

Biological Context and Signaling Pathways

5-Bromo-N-methylNicotinamide is of interest due to its potential to interact with key enzymes involved in cellular metabolism and signaling. Its structural similarity to nicotinamide suggests it may act as an inhibitor of enzymes that utilize nicotinamide as a substrate.

Potential Inhibition of Nicotinamidase

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid and ammonia, playing a role in the NAD⁺ salvage pathway. By inhibiting this enzyme, **5-Bromo-N-methylnicotinamide** could potentially modulate intracellular NAD⁺ levels, which are critical for various cellular processes, including energy metabolism and DNA repair.

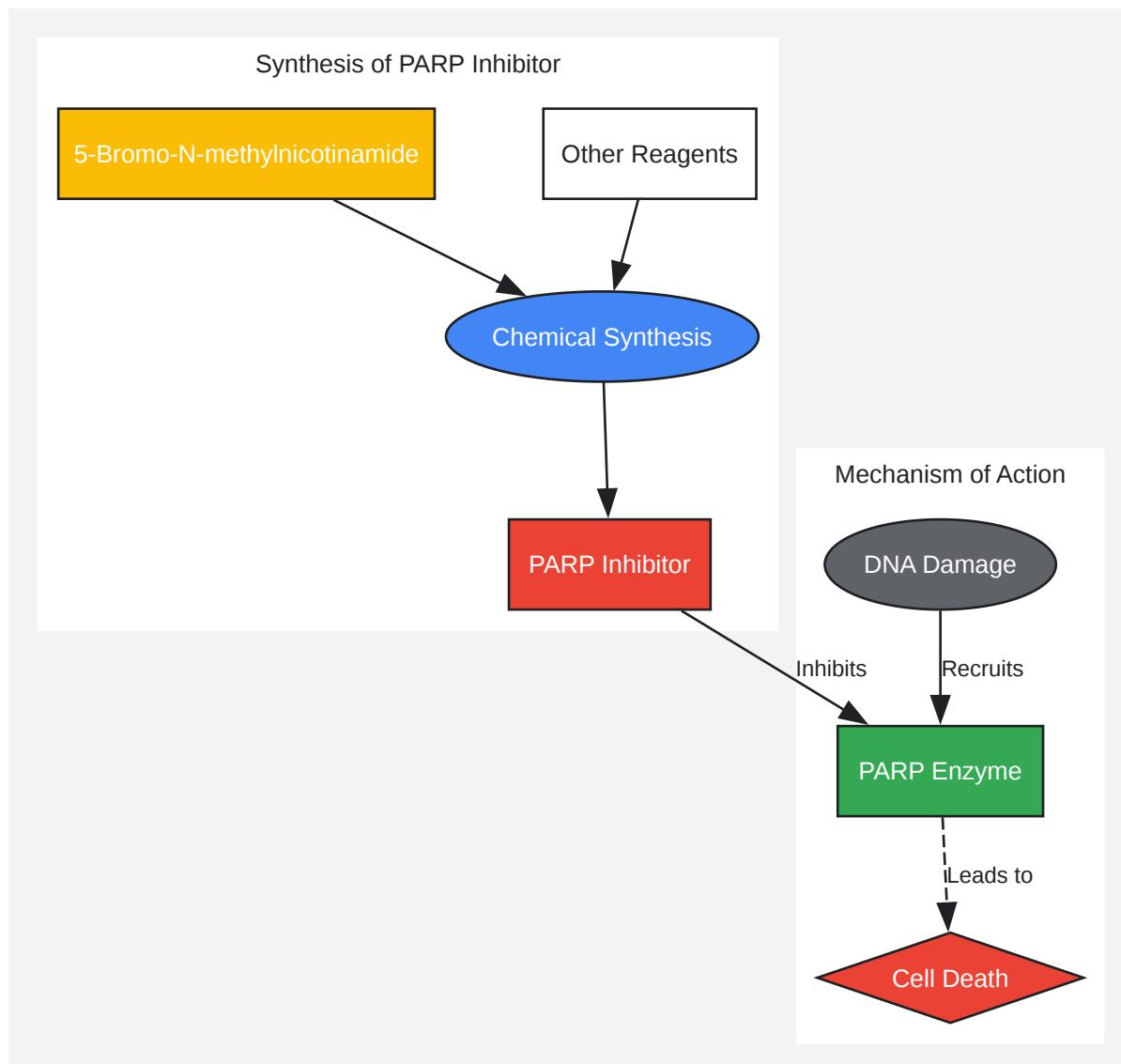


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Caption: Proposed inhibitory action on the NAD⁺ salvage pathway.

Relevance to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. PARP inhibitors, which are structurally similar to nicotinamide, act as competitive inhibitors, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA. This leads to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. **5-Bromo-N-methylnicotinamide** serves as a key building block in the synthesis of more complex molecules designed as PARP inhibitors.



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Caption: Role as a precursor in PARP inhibitor synthesis.

Conclusion

5-Bromo-N-methylnicotinamide is a compound with well-defined physicochemical properties that make it a versatile tool in chemical synthesis. Its potential to modulate the activity of key enzymes like nicotinamidase and its utility in the development of targeted therapies such as PARP inhibitors underscore its importance in ongoing research and drug discovery efforts. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.

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References

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